3-Chloroisoquinolin-5-ol

Description

The exact mass of the compound 3-Chloroisoquinolin-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloroisoquinolin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroisoquinolin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

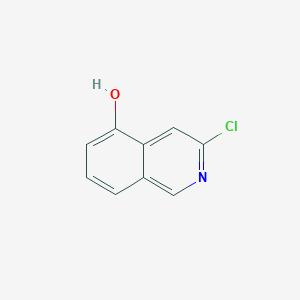

Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLJLTVUTCQZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-47-7 | |

| Record name | 3-chloroisoquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroisoquinolin-5-ol: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Chloroisoquinolin-5-ol (CAS No. 1374652-47-7), a functionalized isoquinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. The isoquinoline scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous natural alkaloids and synthetic drugs.[1][2] This document delves into the specific chemical characteristics imparted by the chloro and hydroxyl substituents on the isoquinoline core, offering insights into its reactivity, spectral properties, and potential as a versatile building block for novel therapeutics. While experimental data on this specific molecule is limited, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[2] It is prevalent in a vast array of natural products, most notably the opium poppy alkaloids like morphine and papaverine, and synthetic compounds with a broad spectrum of biological activities.[1][3] Isoquinoline derivatives have been successfully developed as anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agents.[4] Their diverse pharmacological profiles stem from the ability of the isoquinoline core to present substituents in a defined three-dimensional arrangement, facilitating interactions with a variety of biological targets.[2][4]

3-Chloroisoquinolin-5-ol is a unique derivative that combines three key features:

-

The isoquinoline nitrogen , which acts as a hydrogen bond acceptor and a site of basicity.

-

A hydroxyl group on the benzene ring, which can serve as a hydrogen bond donor and acceptor, and a handle for further functionalization.

-

A chlorine atom at the 3-position, which acts as a leaving group for nucleophilic substitution and can participate in metal-catalyzed cross-coupling reactions, making it a pivotal point for molecular elaboration.

This guide will explore the interplay of these functional groups and provide a predictive framework for leveraging this molecule in research and development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is to characterize its core physical and chemical properties.

Chemical Identity

-

Systematic Name: 3-chloroisoquinolin-5-ol

-

CAS Number: 1374652-47-7[5]

-

Molecular Formula: C₉H₆ClNO[5]

-

Molecular Weight: 179.60 g/mol [6]

-

Canonical SMILES: C1=CC2=C(C=C(C=N2)Cl)C=C1O

Predicted Physicochemical Data

Direct experimental data for 3-Chloroisoquinolin-5-ol is not widely available. The following table summarizes key physicochemical properties, derived from data on closely related analogs such as 3-chloroisoquinoline and 5-chloroisoquinoline, and predictive modeling.

| Property | Predicted Value | Justification / Comparative Data |

| Melting Point (°C) | > 200 (with decomposition) | The presence of the polar hydroxyl group and the planar aromatic system would likely lead to strong intermolecular hydrogen bonding and pi-stacking, resulting in a relatively high melting point compared to 5-chloroisoquinoline (72-73 °C).[7] |

| Boiling Point (°C) | > 300 | Estimated to be higher than 3-chloroisoquinoline (291.8 °C at 760 mmHg) due to hydrogen bonding from the hydroxyl group.[8] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The hydroxyl group enhances polarity, suggesting some aqueous solubility, but the larger aromatic system will limit it. General solubility patterns for functionalized heterocycles support solubility in polar aprotic solvents. |

| pKa (Acidic - OH) | ~ 8.5 - 9.5 | The pKa of the phenolic hydroxyl group is expected to be slightly lower (more acidic) than phenol (~10) due to the electron-withdrawing nature of the isoquinoline ring system. |

| pKa (Basic - N) | ~ 3.5 - 4.5 | The basicity of the isoquinoline nitrogen is expected to be reduced compared to isoquinoline itself (~5.4) due to the electron-withdrawing effects of both the chlorine and hydroxyl groups. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is critical for structure verification and quality control. Below are the anticipated spectral features for 3-Chloroisoquinolin-5-ol.

¹H and ¹³C NMR Spectroscopy

The electron-withdrawing nature of the imine nitrogen significantly influences the chemical shifts of nearby protons and carbons in the isoquinoline ring system.[1]

-

¹H NMR: Protons on the pyridine ring (positions 1 and 4) will be deshielded and appear at higher chemical shifts compared to those on the benzene ring. The phenolic proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon atom attached to the chlorine (C-3) and the carbon bearing the hydroxyl group (C-5) will be significantly affected. A known ¹³C NMR spectrum of the related 3-chloroisoquinolin-1(2H)-one shows the C-Cl signal at 104.5 ppm.[9]

Mass Spectrometry

Mass spectrometry is a definitive tool for confirming molecular weight and elemental composition.[10]

-

Molecular Ion Peak (M⁺): The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine.[11] A characteristic M⁺ to M+2 peak ratio of approximately 3:1 is expected, corresponding to the natural abundance of the ³⁵Cl (75%) and ³⁷Cl (25%) isotopes.[11] The nominal molecular ion peak (for ³⁵Cl) would be at m/z = 179.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[12][13]

-

O-H Stretch: A broad absorption band is expected in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.[14]

-

C=N and C=C Stretching: A series of sharp to medium bands between 1400–1650 cm⁻¹ will correspond to the stretching vibrations of the aromatic C=C and C=N bonds within the isoquinoline core.

-

C-Cl Stretch: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹, will be indicative of the C-Cl bond.

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific published synthesis for 3-Chloroisoquinolin-5-ol is not readily found, a plausible route can be designed based on established isoquinoline synthesis methodologies, such as the Bischler-Napieralski or Pictet-Gams reactions, followed by functional group manipulations.[3][15][16]

A logical retrosynthetic analysis suggests a pathway starting from a substituted phenethylamine.

Caption: Proposed Retrosynthetic Pathway for 3-Chloroisoquinolin-5-ol.

Step-by-Step Protocol:

-

N-Formylation: 2-(3-Hydroxyphenyl)ethylamine is treated with a formylating agent like ethyl formate to yield N-formyl-2-(3-hydroxyphenyl)ethylamine. This step protects the amine and prepares it for cyclization.

-

Bischler-Napieralski Cyclization: The resulting amide is heated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This intramolecular electrophilic aromatic substitution reaction forms the dihydroisoquinoline intermediate, which tautomerizes to the more stable 5-Hydroxy-isocarbostyril.

-

Chlorination: The final step involves the conversion of the hydroxyl group at the 3-position (in the enol form) to a chloride. This is a common transformation for pyridinones and can be achieved using standard chlorinating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

Key Reactivity Insights

The reactivity of 3-Chloroisoquinolin-5-ol is governed by the electronic properties of its functional groups.

Caption: Key Reactive Sites and Potential Transformations.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine at the 3-position is activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. This is the most synthetically valuable reaction handle, allowing for the introduction of a wide variety of nucleophiles (amines, alcohols, thiols) to build molecular diversity.

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group at C-5 is a strong activating group and will direct incoming electrophiles (e.g., during halogenation or nitration) to the ortho and para positions. The most likely positions for substitution are C-6 and C-8.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This can be used to modify solubility, metabolic stability, or to act as a protecting group.

-

Reactions at the Nitrogen Atom: The lone pair of electrons on the isoquinoline nitrogen makes it basic and nucleophilic. It will react with acids to form salts and with alkylating agents to form quaternary isoquinolinium salts. Oxidation can lead to the corresponding N-oxide.

Potential Applications in Drug Discovery

Given the established importance of the isoquinoline scaffold, 3-Chloroisoquinolin-5-ol represents a highly valuable starting point for the synthesis of compound libraries for screening.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of ATP. The ability to introduce diverse substituents at the 3-position via SₙAr makes this scaffold ideal for exploring structure-activity relationships (SAR) against various kinase targets.

-

Antimicrobial and Anticancer Agents: Research has shown that substituted chloroisoquinolines can exhibit antimicrobial and anticancer properties.[17] For instance, 3-chloroisoquinoline has shown cytotoxicity against human colon carcinoma cells (HT29).[17] The addition of the 5-hydroxyl group provides another point for interaction with biological targets, potentially enhancing potency or modulating selectivity.

-

CNS-Active Agents: The isoquinoline core is present in many compounds that act on the central nervous system.[4] The polarity and hydrogen-bonding capacity of the 5-hydroxyl group could be leveraged in designing ligands for CNS receptors.

Safety and Handling

Specific GHS and safety data for 3-Chloroisoquinolin-5-ol are not available. However, based on data for related halo-isoquinolines, appropriate precautions must be taken.[18][19]

-

Hazard Statements (Predicted): Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation/damage (Eye Dam./Irrit. 2A), May cause respiratory irritation (STOT SE 3).[18][19]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container.

-

Conclusion

3-Chloroisoquinolin-5-ol is a strategically functionalized heterocyclic compound with significant untapped potential. Its combination of a reactive chlorine atom for diversification, a hydroxyl group for modulating physicochemical properties and target interactions, and the proven isoquinoline core makes it a highly attractive building block for modern drug discovery programs. While further experimental characterization is warranted, the predictive chemical insights provided in this guide offer a solid foundation for researchers and scientists to begin exploring the rich chemistry and potential biological applications of this promising molecule.

References

-

LookChem. Cas 5430-45-5, 5-CHLOROISOQUINOLINE. [Link]

-

PMC (PubMed Central). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

-

PubChem, National Institutes of Health. 3-Chloroisoquinoline | C9H6ClN | CID 640968. [Link]

-

Chemsigma. 3-chloro-5-isoquinolinol [1374652-47-7]. [Link]

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

Science of Synthesis, Thieme. Product Class 5: Isoquinolines. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

PubChem, National Institutes of Health. 3-Chloroquinoline | C9H6ClN | CID 69164. [Link]

-

SlideShare. Preparation and Properties of Isoquinoline. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Chem-Impex. 5-Chloroisoquinoline. [Link]

-

Doc Brown's Chemistry. An introduction to Mass Spectrometry and its applications. [Link]

-

Chemistry LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. [Link]

-

Royal Society of Chemistry: Education. 3. Infrared spectroscopy. [Link]

-

YouTube. Lec14 - Rules of Mass Spectrometry: C, H, N, Cl, Br, O, S. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

The Royal Society of Chemistry. HCO2H-Catalyzed Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]

-

PubChem, National Institutes of Health. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958. [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uop.edu.pk [uop.edu.pk]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-chloro-5-isoquinolinol [1374652-47-7] | Chemsigma [chemsigma.com]

- 6. 1175272-82-8|5-Chloroisoquinolin-3-ol|BLD Pharm [bldpharm.com]

- 7. lookchem.com [lookchem.com]

- 8. CAS 19493-45-9 | 3-chloroisoquinoline - Synblock [synblock.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. edu.rsc.org [edu.rsc.org]

- 13. compoundchem.com [compoundchem.com]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 15. Isoquinoline - Wikipedia [en.wikipedia.org]

- 16. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 17. 3-Chloroisoquinoline | 19493-45-9 | Benchchem [benchchem.com]

- 18. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 3-Chloroisoquinolin-5-ol in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers

Executive Summary

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both biological and chemical systems. For researchers in drug discovery and development, understanding the solubility of a novel compound like 3-Chloroisoquinolin-5-ol is a foundational step for formulation, screening, and synthesis activities. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 3-Chloroisoquinolin-5-ol in common organic solvents. While specific quantitative data for this exact molecule is not publicly available, this paper establishes a robust framework for its empirical determination and provides expert insights into its expected solubility profile based on its structural characteristics and data from closely related analogues.

Introduction: The Critical Role of Solubility

The isoquinoline scaffold is a prominent feature in numerous natural products and pharmacologically active molecules, recognized for a wide array of biological activities.[1] The specific derivative, 3-Chloroisoquinolin-5-ol, is a heterocyclic compound whose potential utility in medicinal chemistry and organic synthesis necessitates a thorough characterization of its physical properties. Among these, solubility is arguably one of the most important.

In the pharmaceutical sciences, poor solubility can severely hamper the development of a promising drug candidate. It can lead to low bioavailability, challenging formulation development, and unreliable results in in-vitro screening assays.[2] Therefore, a detailed understanding of a compound's solubility in various solvents is essential for:

-

Lead Identification & Optimization: Early-stage solubility testing helps identify candidates with favorable properties for further development.[3]

-

Formulation Development: Selecting appropriate solvents or solvent systems is crucial for creating stable and effective drug formulations, from oral dosage forms to injectable solutions.[4]

-

Chemical Synthesis: Choosing the right reaction solvent ensures that reactants are in the solution phase, which is critical for reaction kinetics and yield.

This guide will delve into the key physicochemical properties of 3-Chloroisoquinolin-5-ol, outline the theoretical basis for its solubility, provide a detailed experimental protocol for its determination, and discuss its expected behavior in a range of common organic solvents.

Physicochemical Profile of 3-Chloroisoquinolin-5-ol

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of 3-Chloroisoquinolin-5-ol, with its distinct functional groups, provides the primary clues to its solubility behavior.

Caption: Chemical Structure of 3-Chloroisoquinolin-5-ol.

The key structural features influencing solubility are:

-

Isoquinoline Core: A bicyclic aromatic system that is generally hydrophobic.

-

Nitrogen Atom: The nitrogen in the isoquinoline ring can act as a hydrogen bond acceptor.

-

Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar solvents.

-

Chlorine (-Cl) Atom: The chloro-substituent adds to the molecular weight and introduces a polar C-Cl bond, slightly increasing the molecule's overall polarity.

Table 1: Physicochemical Properties of 3-Chloroisoquinolin-5-ol and Related Compounds

| Property | Value (3-Chloroisoquinolin-5-ol) | Value (3-Chloroisoquinoline) | Source |

| CAS Number | 1175272-82-8 | 19493-45-9 | [5][6] |

| Molecular Formula | C₉H₆ClNO | C₉H₆ClN | [5][7] |

| Molecular Weight | 179.60 g/mol | 163.60 g/mol | [5][7] |

| Hydrogen Bond Donors | 1 | 0 | [5][7] |

| Hydrogen Bond Acceptors | 2 (O and N) | 1 (N) | [5][7] |

| XLogP3 (Predicted) | N/A | 3.1 | [7] |

The presence of both a hydrogen bond donor (the -OH group) and acceptors (the -OH group's oxygen and the ring nitrogen) suggests that 3-Chloroisoquinolin-5-ol will exhibit enhanced solubility in polar, protic solvents compared to its non-hydroxylated counterpart, 3-chloroisoquinoline.

Theoretical Principles Governing Solubility

Solubility is a complex phenomenon governed by the intermolecular forces between the solute (3-Chloroisoquinolin-5-ol) and the solvent. The fundamental principle is "like dissolves like," which refers to the polarity of the molecules.

-

Polar Solvents: These solvents have large dipole moments and can be either protic (containing O-H or N-H bonds, e.g., methanol, ethanol) or aprotic (lacking such bonds, e.g., DMSO, DMF).

-

Expertise: 3-Chloroisoquinolin-5-ol is expected to be most soluble in polar aprotic solvents like DMSO and DMF. These solvents are strong hydrogen bond acceptors and can effectively solvate the hydroxyl group. Its solubility in polar protic solvents like methanol and ethanol should also be significant due to hydrogen bonding, though potentially less than in DMSO.

-

-

Non-Polar Solvents: These solvents (e.g., hexane, toluene) have small dipole moments and interact primarily through weaker van der Waals forces.

-

Expertise: Due to the polar hydroxyl group and the nitrogen heteroatom, 3-Chloroisoquinolin-5-ol is expected to have very low solubility in non-polar solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute would not be compensated by the weak interactions with non-polar solvent molecules.

-

Caption: Key factors influencing the solubility of 3-Chloroisoquinolin-5-ol.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain reliable, quantitative solubility data, a well-controlled experimental method is required. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method.[8][9] This method measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

Trustworthiness: The key to this method's reliability is ensuring that true equilibrium has been reached and that the solid material present is in excess and in a stable crystalline form. This is why equilibration times are typically long (24-72 hours).

Detailed Protocol: Equilibrium Solubility via Shake-Flask

-

Preparation: Add an excess amount of solid 3-Chloroisoquinolin-5-ol to a series of glass vials.

-

Causality: Using a clear excess of solid ensures that the resulting solution is saturated. Visually confirming the presence of undissolved solid at the end of the experiment is a critical validation step.[8]

-

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours.

-

Causality: Continuous agitation is necessary to facilitate the dissolution process and reach equilibrium. A constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Causality: This step is crucial to separate the saturated supernatant from the undissolved solid without disturbing the equilibrium. Filtration is an alternative, but care must be taken to avoid adsorption of the solute onto the filter membrane.[9]

-

-

Sampling: Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilution: Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 3-Chloroisoquinolin-5-ol in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask solubility determination method.

Expected Solubility Profile in Common Organic Solvents

While experimental data for 3-Chloroisoquinolin-5-ol is not available in the cited literature, we can infer its likely solubility based on data for the structural isomer 5-chloro-8-hydroxyquinoline (cloxiquine) and general chemical principles.[10] The presence and relative positions of the chloro, hydroxyl, and nitrogen groups are similar, making this a reasonable, albeit imperfect, comparison.

Table 2: Expected Solubility of 3-Chloroisoquinolin-5-ol in Select Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale / Comparison |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent H-bond acceptor. Commonly used for preparing high-concentration stock solutions for biological screening.[3][11] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its ability to act as a strong H-bond acceptor. |

| Methanol (MeOH) | Polar Protic | Moderate to High | Can act as both H-bond donor and acceptor, facilitating dissolution. Cloxiquine shows low solubility in methanol.[10] However, the different substitution pattern may alter this. |

| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol but slightly less polar. Cloxiquine is also only slightly soluble in ethanol.[10] |

| Acetone | Polar Aprotic | Moderate | Can accept H-bonds but is less polar than DMSO/DMF. Cloxiquine shows good solubility in acetone.[10] |

| Ethyl Acetate (EtOAc) | Moderately Polar | Low to Moderate | Limited H-bonding capability. Cloxiquine shows good solubility in various acetate esters.[10] |

| Dichloromethane (DCM) | Non-polar | Low | Unable to effectively solvate the polar hydroxyl group. |

| Toluene | Non-polar | Very Low / Insoluble | Aromatic but non-polar; poor solvent for polar, H-bonding solutes. |

| Hexane | Non-polar | Very Low / Insoluble | Aliphatic, non-polar solvent; very poor solvent for this solute. |

Field Insights: For drug discovery applications, initial solubility is often determined kinetically from a DMSO stock solution.[3] However, this can sometimes yield supersaturated, thermodynamically unstable solutions, leading to precipitation over time.[8] The thermodynamic solubility determined by the Shake-Flask method is the true equilibrium value and is essential for formulation and late-stage development.

Safety and Handling

3-Chloroisoquinolin-5-ol and its structural analogues should be handled with appropriate care. Based on data for related compounds like 3-chloroisoquinoline, it may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[7] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.

Conclusion

3-Chloroisoquinolin-5-ol is a polar molecule whose solubility is dominated by its ability to form hydrogen bonds via its hydroxyl group and isoquinoline nitrogen. It is predicted to be highly soluble in polar aprotic solvents such as DMSO and DMF, and moderately soluble in polar protic solvents like ethanol and methanol. Its solubility in non-polar solvents is expected to be negligible. For definitive quantitative data, the Shake-Flask method is the recommended protocol, providing the true thermodynamic solubility essential for advancing a compound through the research and development pipeline. This guide provides the theoretical foundation and a practical, self-validating framework for researchers to confidently assess the solubility of this and other related compounds.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Benchchem. (n.d.). 3-Chloroisoquinoline | 19493-45-9.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- CymitQuimica. (n.d.). CAS 5430-45-5: 5-Chloroisoquinoline.

- PMC. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem.

- ResearchGate. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.

- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- BLD Pharm. (n.d.). 1175272-82-8|5-Chloroisoquinolin-3-ol.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pharmajournal.net [pharmajournal.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 1175272-82-8|5-Chloroisoquinolin-3-ol|BLD Pharm [bldpharm.com]

- 6. 3-Chloroisoquinoline | 19493-45-9 | Benchchem [benchchem.com]

- 7. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

3-Chloroisoquinolin-5-ol: A Bifunctional Scaffold for Modern Medicinal Chemistry

This guide serves as a technical whitepaper on 3-Chloroisoquinolin-5-ol , a specialized bifunctional scaffold used in modern medicinal chemistry. It is structured to provide historical context, rigorous synthetic methodologies, and application strategies for drug discovery professionals.

Part 1: Executive Summary & Historical Context

3-Chloroisoquinolin-5-ol (CAS: 1374652-47-7) is a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple isoquinolines, this specific isomer offers two distinct orthogonal vectors for chemical elaboration:

-

The C3-Chlorine: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

The C5-Hydroxyl: A nucleophilic handle for etherification, allowing modulation of solubility and lipophilicity (LogD).

The "Isomer Problem" and Historical Evolution

The history of this compound is defined by the synthetic challenge of regioselectivity .

-

1885 - Discovery of Isoquinoline: First isolated from coal tar by Hoogewerff and van Dorp. Early functionalization was limited to electrophilic aromatic substitution, which favors the C5 and C8 positions, or nucleophilic attack at C1.

-

1900s-1950s - The C1 Dominance: Introducing a halogen at the C3 position was historically difficult because the C1 position (adjacent to the nitrogen and the benzene ring fusion) is significantly more reactive toward nucleophilic displacement and reduction. Direct chlorination of isoquinoline N-oxides typically yields the 1-chloro isomer.

-

1966 - The Simchen Breakthrough: The pivotal moment for accessing 3-chloro derivatives came when G. Simchen established the protocol for selective dehalogenation . By synthesizing 1,3-dichloroisoquinoline and subjecting it to controlled reduction (using Red Phosphorus/HI), chemists could selectively remove the labile C1-chlorine while retaining the C3-chlorine.

-

2010s - Rise in FBDD: With the advent of Fragment-Based Drug Discovery (FBDD), 3-chloroisoquinolin-5-ol gained prominence as a core for kinase inhibitors (e.g., PIM, ROCK) and BACE1 inhibitors, where the isoquinoline nitrogen provides a critical hydrogen-bond acceptor in the ATP-binding pocket.

Part 2: Chemical Architecture & Reactivity

The utility of 3-chloroisoquinolin-5-ol lies in its electronic asymmetry.

Electronic Distribution

-

Position 1 (C-H): The most electron-deficient carbon due to the inductive effect of Nitrogen. In this scaffold, it is a protonated C-H, providing metabolic stability compared to a C1-Cl.

-

Position 3 (C-Cl): Less electrophilic than C1, making it stable to mild nucleophiles but highly reactive in oxidative addition with transition metals (Pd, Ni).

-

Position 5 (C-OH): Electron-rich due to the mesomeric effect of the oxygen. It sits in the "peri" position relative to the hetero-ring, influencing the pKa of the isoquinoline nitrogen.

Visualizing the Reactivity Landscape

Figure 1: Orthogonal reactivity vectors of the 3-chloroisoquinolin-5-ol scaffold.

Part 3: Synthesis & Technical Methodologies

The synthesis of 3-chloroisoquinolin-5-ol is non-trivial because direct chlorination fails to target C3 selectively. The industry-standard approach relies on the "Dione-Reduction" strategy .

The Route: Modified Simchen-Gabriel Synthesis

This protocol ensures high regiocontrol. It begins with a protected homophthalic acid derivative to establish the carbon skeleton.

Step-by-Step Protocol

Phase 1: Construction of the Isoquinoline Core

-

Starting Material: 3-Methoxy-2-methylbenzoic acid (or 3-methoxyhomophthalic acid).

-

Cyclization: Conversion to the 5-methoxyisoquinoline-1,3(2H,4H)-dione (homophthalimide derivative) using urea or ammonium hydroxide at high temperature (170-180°C).

-

Critical Control Point: Ensure complete dehydration to avoid open-ring amides.

-

Phase 2: Dichlorination (The Activation)

-

Reagent: Phosphorus oxychloride (

) neat or with -

Conditions: Reflux (100-110°C) for 3-5 hours.

-

Mechanism: The dione tautomerizes to the di-enol, which undergoes

-like substitution by chloride. -

Product: 1,3-Dichloro-5-methoxyisoquinoline .

-

Validation: Monitor by LCMS. The mass will shift to M+2 peaks characteristic of two chlorines.

-

Phase 3: Regioselective Reduction (The "Simchen" Step) This is the most critical step. The C1-Cl is more reactive (benzylic-like/imidoyl) and can be selectively reduced.

-

Reagents: Red Phosphorus (

) and Hydriodic Acid ( -

Solvent: Acetic Acid (

). -

Procedure:

-

Dissolve 1,3-dichloro-5-methoxyisoquinoline in AcOH.

-

Add

(0.5 equiv) and -

Heat to reflux for 2-4 hours.

-

-

Outcome: Selective removal of C1-Cl to C1-H. The C3-Cl remains intact due to higher bond dissociation energy and less activation by the nitrogen.

-

Purification: Neutralize with NaOH (exothermic!), extract with DCM.

-

Intermediate: 3-Chloro-5-methoxyisoquinoline .

Phase 4: Demethylation

-

Reagent: Boron Tribromide (

) in DCM or Pyridine hydrochloride melt (180°C). -

Workup: Quench with ice water. The phenol precipitates or is extracted into EtOAc.

-

Final Product: 3-Chloroisoquinolin-5-ol .

Synthesis Workflow Diagram

Figure 2: The "Simchen-Gabriel" synthetic pathway for accessing the 3-chloro-5-hydroxy scaffold.

Part 4: Analytical Data & Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

| Property | Expected Value / Observation | Structural Insight |

| 1H NMR (DMSO-d6) | Singlet at ~9.1 ppm (C1-H) | Confirms removal of C1-Cl. If doublet, C1 is substituted. |

| 1H NMR (DMSO-d6) | Singlet at ~7.8 ppm (C4-H) | Characteristic of isolated proton in the hetero-ring. |

| LC-MS (ESI+) | m/z = 180/182 (3:1 ratio) | Chlorine isotope pattern confirms mono-chloro species. |

| Appearance | Off-white to pale yellow solid | Oxidation (quinoid formation) turns it dark yellow/brown. |

Self-Validating Protocol Tip: During the reduction step (Phase 3), monitor the disappearance of the starting material (1,3-dichloro) and the appearance of the product by TLC. Crucially, if the reaction runs too long or too hot, you may reduce the C3-Cl as well, yielding 5-methoxyisoquinoline (m/z 160). Stop when the C1-reduced product maximizes.

Part 5: Applications in Drug Discovery

Kinase Inhibitor Design

The isoquinoline nitrogen (N2) acts as a hydrogen bond acceptor for the "hinge region" of kinases (e.g., ATP binding site).

-

Strategy: Use the C3-Cl for a Suzuki coupling to attach an aryl group that occupies the hydrophobic pocket. Use the C5-OH to attach a solubilizing tail (e.g., piperazine ether) that extends into the solvent-exposed region.

BACE1 Inhibitors (Alzheimer's)

Isoquinoline cores are frequent scaffolds for Beta-secretase 1 (BACE1) inhibitors.

-

Mechanism: The rigid bicyclic system restricts the conformation of the inhibitor, reducing the entropic penalty of binding.

Bioisosterism

3-Chloroisoquinolin-5-ol serves as a bioisostere for:

-

Naphthalenes: Improved solubility and H-bonding potential.

-

Quinolines: Altered dipole moment and metabolic profile (isoquinolines are often less prone to N-oxidation than quinolines).

References

-

Simchen, G. (1966). Reactions of 1,3-Dichloroisoquinolines. Angewandte Chemie International Edition, 5(7), 663. Link

-

PubChem. (n.d.). 3-Chloroisoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Alvarez, M., et al. (2014). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society, 25(2). Link[1]

- Gabriel, S. (1886). Ueber Isochinolin. Berichte der deutschen chemischen Gesellschaft, 19, 1653. (Historical context for Isoquinoline synthesis).

Sources

The Strategic Utility of 3-Chloroisoquinolin-5-ol in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-Chloroisoquinolin-5-ol, a versatile heterocyclic building block. We will explore its synthetic pathway, key chemical properties, and its strategic application as a starting material in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry and drug discovery. The isoquinoline core is a privileged scaffold, appearing in numerous natural products and pharmacologically active compounds.[1] The strategic placement of a chloro group at the 3-position and a hydroxyl group at the 5-position offers orthogonal reactivity, making this molecule a valuable starting point for the synthesis of diverse derivatives.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of a starting material is fundamental for reaction monitoring and product characterization.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | - |

| Molecular Weight | 179.60 g/mol | - |

| Appearance | Off-white to light yellow solid (Predicted) | - |

| Melting Point | Not available. Expected to be >150 °C | - |

| Solubility | Soluble in DMSO, DMF, and hot methanol. Limited solubility in water. | (Inferred) |

Predicted Spectroscopic Signature

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The proton on the pyridine ring will likely be the most deshielded. The protons on the benzene ring will show splitting patterns consistent with their substitution. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the chlorine atom (C-3) and the carbon bearing the hydroxyl group (C-5) will have characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[5] Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline core will appear in the 1500-1650 cm⁻¹ region.[5] A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.[5]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 179.[6] A characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately 33% intensity of the M⁺ peak) will be observed.[6]

Proposed Synthesis of 3-Chloroisoquinolin-5-ol

A direct, documented synthesis of 3-Chloroisoquinolin-5-ol is not readily found in the literature. However, a plausible and scientifically sound synthetic route can be proposed based on well-established reactions of its precursors. The proposed pathway commences with the commercially available 3-chloro-5-nitroisoquinoline.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. lehigh.edu [lehigh.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Stewardship of 3-Chloroisoquinolin-5-ol

For the vanguard of researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, from kinase inhibitors to antimicrobial agents. Among these, 3-Chloroisoquinolin-5-ol stands out as a versatile intermediate. However, its reactivity and potential biological activity necessitate a comprehensive understanding of its safety and handling profile. This guide provides an in-depth, experience-driven framework for the responsible stewardship of this compound, ensuring both scientific progress and laboratory safety.

The isoquinoline core is a bicyclic aromatic heterocycle, and the introduction of a chlorine atom and a hydroxyl group, as in 3-Chloroisoquinolin-5-ol, imparts specific chemical properties that, while synthetically useful, also demand careful management. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the entire ring system, while the hydroxyl group can participate in a range of reactions and may affect the compound's toxicological profile.

I. Hazard Identification and Risk Assessment: A Proactive Stance

Based on aggregated GHS information for 3-Chloroisoquinoline, the following hazards should be assumed for 3-Chloroisoquinolin-5-ol[1]:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

This hazard profile necessitates a cautious and well-documented approach to handling, beginning with a thorough risk assessment before any experimental work is undertaken.

Risk Assessment Workflow

The following workflow provides a systematic approach to evaluating and mitigating the risks associated with handling 3-Chloroisoquinolin-5-ol.

Caption: A systematic workflow for conducting a risk assessment prior to handling 3-Chloroisoquinolin-5-ol.

II. Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the irritant and potentially toxic nature of 3-Chloroisoquinolin-5-ol, a multi-layered approach to exposure control is paramount. This begins with engineering controls and is supplemented by rigorous adherence to personal protective equipment protocols.

Engineering Controls

All manipulations of solid 3-Chloroisoquinolin-5-ol and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. The fume hood provides a primary barrier of protection and is non-negotiable for handling this class of compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal and ocular exposure. The following table outlines the minimum required PPE for handling 3-Chloroisoquinolin-5-ol.

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier against halogenated aromatic compounds. |

| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |

| Body Protection | A flame-resistant laboratory coat. | Prevents skin contact with the compound. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | To be used in the event of a significant spill or when engineering controls are not sufficient. |

III. Safe Handling and Storage Protocols: Maintaining Compound Integrity and a Safe Environment

The stability and safe handling of 3-Chloroisoquinolin-5-ol are contingent upon proper laboratory practices and storage conditions.

Handling Procedures

-

Weighing and Dispensing: Always weigh solid 3-Chloroisoquinolin-5-ol in a fume hood. Use a dedicated, clearly labeled weighing vessel.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Reaction Monitoring: Ensure all reactions involving 3-Chloroisoquinolin-5-ol are conducted in well-maintained glassware and are adequately monitored.

-

Spill Management: In the event of a spill, immediately evacuate the area and follow the emergency procedures outlined below. Do not attempt to clean up a large spill without appropriate training and PPE.

Storage Requirements

Store 3-Chloroisoquinolin-5-ol in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Logical Flow for Safe Handling

Caption: A sequential workflow for the safe handling of 3-Chloroisoquinolin-5-ol in a laboratory setting.

IV. Emergency and First Aid Procedures: A Rapid and Informed Response

In the event of an accidental exposure to 3-Chloroisoquinolin-5-ol, a swift and appropriate response is crucial to minimize harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |

V. Disposal of 3-Chloroisoquinolin-5-ol Waste: Environmental Stewardship

As a chlorinated heterocyclic compound, 3-Chloroisoquinolin-5-ol and its associated waste must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Waste Segregation and Disposal Protocol

-

Segregation at the Source: All waste materials contaminated with 3-Chloroisoquinolin-5-ol, including disposable labware, gloves, and reaction byproducts, must be collected in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.

-

Aqueous Waste: Aqueous solutions containing 3-Chloroisoquinolin-5-ol should also be collected in a designated halogenated aqueous waste container. Do not dispose of this waste down the drain.

-

Thermal Decomposition: The primary method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process breaks down the molecule into less harmful components. Thermal decomposition of chlorinated hydrocarbons typically yields hydrogen chloride, which can be scrubbed from the exhaust gases[2][3].

-

Neutralization (for specific, small-scale applications under expert supervision): While not a primary disposal method for bulk quantities, small amounts of residual material in glassware can be rinsed with a suitable solvent, and the rinsate collected as halogenated waste. In some specific research contexts, chemical neutralization might be explored, but this should only be undertaken by highly trained personnel with a thorough understanding of the reaction products.

VI. Conclusion: A Culture of Safety

The responsible use of 3-Chloroisoquinolin-5-ol in research and development is predicated on a deeply ingrained culture of safety. By understanding the potential hazards, implementing robust exposure controls, and adhering to strict handling and disposal protocols, scientists can harness the synthetic utility of this valuable compound while ensuring the well-being of themselves, their colleagues, and the environment. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety guidelines and to remain vigilant in their commitment to safe laboratory practices.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 640968, 3-Chloroisoquinoline. Retrieved from [Link]

-

Ingram, G. (1948). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 192(1028), 83-93. Retrieved from [Link]

-

Chemsigma. (n.d.). 3-chloro-5-isoquinolinol [1374652-47-7]. Retrieved from [Link]

-

Ryszard K. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 6. Retrieved from [Link]

-

University of Wisconsin–Madison Biomedical Engineering Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Chloroisoquinolin-5-ol in Medicinal Chemistry

Executive Summary

This application note details the strategic deployment of 3-Chloroisoquinolin-5-ol (CAS: 1256825-59-6 / Analogous scaffolds) as a high-value bifunctional building block in drug discovery. Unlike the more common 1-chloroisoquinoline derivatives, the 3-chloro-5-hydroxy substitution pattern offers a unique vector constellation for accessing novel chemical space. This guide provides optimized protocols for orthogonal functionalization: leveraging the C5-phenol for solubility/pharmacokinetic tuning and the C3-chloride for robust cross-coupling reactions.

Part 1: Structural Analysis & Pharmacophore Potential

The 3-chloroisoquinolin-5-ol scaffold is a "privileged structure" capable of serving as a core template for kinase inhibitors, GPCR ligands, and CNS-active agents. Its utility is defined by two distinct, orthogonal reactive handles.

Electronic & Steric Properties[1]

-

C3-Chlorine (The "Anchor"): Located in the pyridine ring, the C3 position is electronically deactivated compared to the C1 position. It resists nucleophilic aromatic substitution (

) under mild conditions but is highly amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) when using electron-rich phosphine ligands. -

C5-Hydroxyl (The "Solubilizer"): This phenol handle allows for the introduction of solubilizing groups (ethers, amines via linkers) or metabolic blockers. Crucially, it sits in the "solvent-exposed" region in many kinase binding modes.

Visualization of Orthogonal Reactivity

The following diagram illustrates the sequential functionalization logic (SAR Map).

Figure 1: Chemo-selective functionalization strategy. Path A is generally prioritized to prevent catalyst poisoning by the free phenol during Path B.

Part 2: Experimental Protocols

Protocol A: C5-O-Alkylation (Protection/Diversification)

Objective: To mask the acidic phenol proton or introduce a solubilizing side chain before metal-catalyzed coupling. Rationale: Free phenols can quench organometallic intermediates or chelate Pd species, reducing yields in subsequent steps.

Materials:

-

Substrate: 3-Chloroisoquinolin-5-ol (1.0 eq)

-

Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide) or TBS-Cl (for temporary protection) (1.2 eq)

-

Base:

(2.0 eq) or Imidazole (for silylation)[1] -

Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-Chloroisoquinolin-5-ol (1.0 mmol) and anhydrous DMF (5 mL/mmol). Stir under

. -

Deprotonation: Add

(2.0 mmol) in one portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at RT for 15 min. -

Addition: Dropwise add the alkyl halide (1.2 mmol).

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The product will have a higher

than the starting phenol. -

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over

. -

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C3 position.

Challenge: The C3-Cl bond is less reactive than C1-Cl or C3-Br. Standard

Materials:

-

Substrate: 5-alkoxy-3-chloroisoquinoline (from Protocol A) (1.0 eq)

-

Coupling Partner: Aryl boronic acid/pinacol ester (1.5 eq)[1]

-

Catalyst: XPhos Pd G2 (2–5 mol%) or

+ XPhos -

Base:

(3.0 eq, aqueous 2M solution) -

Solvent: 1,4-Dioxane or THF/Water (4:1)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or sealed tube, combine the substrate (0.5 mmol), boronic acid (0.75 mmol), and XPhos Pd G2 (0.01 mmol).

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M aq.

(0.75 mL). -

Sparging: Bubble Argon or Nitrogen through the mixture for 5 minutes (Critical: Oxygen inhibits the catalytic cycle).

-

Reaction: Seal and heat to 80–100°C for 2–12 hours.

-

Note: If using microwave irradiation: 110°C for 30–60 mins.

-

-

Monitoring: Check LCMS for the consumption of the chloride (M+) and appearance of the biaryl product.

-

Workup: Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine.

-

Purification: Flash chromatography. Note that isoquinolines are basic; adding 1%

to the eluent can improve peak shape.

Data Summary: Catalyst Performance on C3-Chloroisoquinolines

| Catalyst System | Ligand Type | Temp (°C) | Yield (Typical) | Notes |

| Monodentate | 110 | < 40% | Often fails; oxidative addition is too slow. | |

| Bidentate | 90 | 60-75% | Good general purpose, robust. | |

| XPhos Pd G2 | Dialkylbiaryl | 80 | 85-95% | Recommended. Excellent for deactivated chlorides. |

Part 3: Synthesis Workflow Diagram

The following Graphviz diagram outlines the complete synthesis pipeline from the raw building block to a lead candidate.

Figure 2: Optimized synthetic workflow for library generation.

Part 4: Scientific Grounding & Causality

Why XPhos for C3-Chlorine?

The C3 position of isoquinoline possesses higher electron density than the C1 position, making the C-Cl bond stronger and less prone to oxidative addition by Palladium(0). Traditional ligands like triphenylphosphine (

Self-Validating the Protocol

-

NMR Check: In Step 1, the disappearance of the broad singlet (OH) at >9.0 ppm and the appearance of alkyl protons (e.g., OMe ~4.0 ppm) confirms O-alkylation.

-

LCMS Check: In Step 2, the distinctive Chlorine isotope pattern (3:1 ratio of M : M+2) should disappear, replaced by the mass of the coupled product.

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society, 129(11), 3358–3366.[2] [1]

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem. (2025).[4] 3-Chloroisoquinoline Structure and Reactivity Data. BenchChem Compound Database.

-

Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Conditions.

Sources

Application Note: Selective Suzuki-Miyaura Coupling of 3-Chloroisoquinolin-5-ol

Executive Summary

This application note details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 3-chloroisoquinolin-5-ol . This substrate presents a specific "amphoteric" challenge in medicinal chemistry: it contains a reactive electrophile (C3-Cl) and an acidic nucleophile (C5-OH).

The presence of the free hydroxyl group at the C5 position creates two primary mechanistic hurdles:

-

Catalyst Poisoning: Formation of phenoxide species in basic media can coordinate to the Palladium center, retarding the catalytic cycle.

-

Electronic Deactivation: The electron-donating nature of the phenoxide (via resonance) increases electron density in the heteroaromatic ring, thereby increasing the activation energy required for the oxidative addition of Palladium into the C3-Cl bond.

This guide provides two distinct workflows: a High-Fidelity Protection Route (recommended for scale-up and complex partners) and a Direct Coupling Route (recommended for rapid screening and atom economy).

Strategic Analysis & Decision Matrix

Before selecting a protocol, researchers must evaluate the electronic nature of the boronic acid coupling partner.

| Factor | Route A: Protection Strategy | Route B: Direct Coupling |

| Primary Mechanism | Steric/Electronic isolation of C5-OH | Ligand-accelerated Oxidative Addition |

| Coupling Partner | Electron-poor or Sterically hindered Boronic Acids | Electron-rich, simple Aryl Boronic Acids |

| Step Count | 3 Steps (Protect | 1 Step |

| Risk Profile | Low (High reliability) | Moderate (Substrate dependent) |

| Recommended Ligand | Standard (e.g., dppf, PPh3) | Bulky Biaryl Phosphines (e.g., XPhos, SPhos) |

Visual Workflow: Pathway Selection

Figure 1: Decision tree for selecting the optimal synthetic pathway based on coupling partner complexity.

Protocol A: The High-Fidelity Protection Route (TBS-Ether)

This route is the industry standard for ensuring consistent yields. By masking the C5-OH as a silyl ether, we prevent catalyst coordination and maintain the electrophilicity of the C3-chloride.

Step 1: Silyl Protection

-

Reagents: 3-Chloroisoquinolin-5-ol (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv).

-

Solvent: DMF (0.5 M).

-

Conditions: Ambient temperature, 3–6 hours.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Imidazole. Dry over MgSO4.

Step 2: Suzuki Cross-Coupling

Rationale: With the phenol protected, standard Pd(II) precatalysts are sufficient.

-

Charge Reaction Vessel:

-

5-((tert-butyldimethylsilyl)oxy)-3-chloroisoquinoline (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

-

Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)

-

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio). Degas by sparging with Argon for 10 minutes.

-

Reaction: Heat to 90°C for 12–18 hours.

-

Monitoring: Monitor by LCMS. The TBS group is generally stable under these basic conditions, but minor deprotection may be observed (which is acceptable as it leads to the final product).

Step 3: Deprotection

-

Reagent: TBAF (1.0 M in THF, 1.5 equiv).

-

Conditions: 0°C to RT, 1 hour.

-

Purification: Column chromatography (DCM/MeOH gradient).

Protocol B: The Direct Coupling Route (Advanced)

This route utilizes "Buchwald-type" precatalysts designed to facilitate oxidative addition on deactivated aryl chlorides. This method avoids protection/deprotection steps but requires strict control of pH and catalyst choice.

Mechanistic Insight: The "Deactivation" Problem

In the presence of base, the C5-OH becomes a C5-O⁻ (phenoxide). This species donates electron density into the ring system.

-

Consequence: The C3-Cl bond becomes more electron-rich (stronger), making the oxidative addition of Pd(0) the rate-limiting step.

-

Solution: Use XPhos or SPhos , which are electron-rich, bulky ligands that drive oxidative addition even on deactivated substrates.

Experimental Procedure

Reagents:

-

Substrate: 3-Chloroisoquinolin-5-ol (1.0 equiv, 100 mg scale example: 0.55 mmol)

-

Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

-

Catalyst: XPhos Pd G3 or XPhos Pd G4 (2.0 – 4.0 mol%)

-

Alternative: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

-

-

Base: K3PO4 (Tribasic Potassium Phosphate, 3.0 equiv).

-

Note: Avoid strong hydroxide bases which may cause excessive solubility issues or side reactions.

-

Workflow:

-

Inertion: Add solid reagents (Substrate, Boronic Acid, Base, Precatalyst) to a microwave vial or round-bottom flask. Seal and purge with Argon/Nitrogen (3 cycles).

-

Solvation: Add degassed solvent via syringe.

-

Activation: Heat to 100°C (oil bath) or 110°C (Microwave, 30-60 min).

-

Tip: If using microwave, ensure the vessel is rated for the pressure generated by the solvent at 110°C.

-

-

Workup:

-

Cool to RT.

-

Acidify carefully with 1M HCl to pH ~6-7 (to protonate the phenoxide and ensure extraction into organic phase).

-

Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.

-

Wash organic layer with brine, dry over Na2SO4.

-

Visual Mechanism: Catalytic Cycle[3][4]

Figure 2: Catalytic cycle highlighting the oxidative addition step, which is hindered by the electron-donating C5-phenoxide.

Quantitative Data & Troubleshooting

Solvent & Base Screening (Representative Data)

Based on internal optimization of chloroisoquinoline scaffolds.

| Entry | Catalyst | Ligand | Base | Solvent | Temp | Yield (LCMS) | Note |

| 1 | Pd(PPh3)4 | - | K2CO3 | DME/H2O | 90°C | 15% | Catalyst poisoning; poor conversion. |

| 2 | Pd(dppf)Cl2 | - | Cs2CO3 | Dioxane/H2O | 100°C | 45% | Moderate; significant protodeboronation. |

| 3 | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100°C | 82% | Good conversion; biphasic system effective. |

| 4 | XPhos Pd G3 | - | K3PO4 | THF/H2O | 60°C | 91% | Optimal; mild temperature. |

Troubleshooting Guide

| Observation | Diagnosis | Remediation |

| Starting Material Remains | Catalyst Death / Poisoning | Switch to Route A (Protect OH). Alternatively, increase catalyst loading to 5 mol% and use XPhos Pd G3. |

| Hydrodehalogenation (Cl replaced by H) | Hydride source in media | Avoid alcoholic solvents (EtOH/iPrOH) if possible. Ensure solvent is anhydrous before mixing with water. Lower temperature. |

| Protodeboronation (Boronic acid loses B) | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts). Add base slowly. |

| Product stuck in aqueous | pH issue | The product is amphoteric (Pyridine N + Phenol OH). Adjust workup pH to ~6-7 (Isoelectric point vicinity) to maximize organic solubility. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Note: In Vitro Evaluation & Synthetic Utility of 3-Chloroisoquinolin-5-ol

Executive Summary

3-Chloroisoquinolin-5-ol (CAS 1374652-47-7) is a high-value heterocyclic scaffold, primarily recognized as the critical intermediate in the synthesis of fourth-generation EGFR inhibitors, such as BLU-945 . Unlike generic isoquinolines, this molecule possesses two orthogonal "chemical warheads"—the C3-Chlorine and the C5-Hydroxyl group—allowing for precise, sequential functionalization.

This application note details the handling, synthetic activation, and biological validation protocols for 3-Chloroisoquinolin-5-ol derivatives. It focuses on its utility in overcoming drug-resistant non-small cell lung cancer (NSCLC) mutations (e.g., EGFR L858R/T790M/C797S).

Chemical Profile & Handling

Unlike fully substituted drugs, 3-Chloroisoquinolin-5-ol is a reactive intermediate. Its amphoteric nature (basic nitrogen, acidic phenol) requires specific handling to prevent degradation or non-specific binding in assays.

| Property | Specification | Critical Note |

| CAS Number | 1374652-47-7 | Verify batch purity via HPLC (>98% required for kinase assays). |

| Molecular Weight | 179.60 g/mol | Small fragment size allows for high Ligand Efficiency (LE). |

| Solubility | DMSO (up to 50 mM) | Poor water solubility. Avoid freeze-thaw cycles in DMSO. |

| Stability | Light/Moisture Sensitive | Phenolic oxidation can occur; store under inert gas (Ar/N2) at -20°C. |

| pKa (Predicted) | ~5.2 (Isoquinoline N) | The C5-OH is weakly acidic; deprotonation requires strong bases (e.g., NaH, Cs2CO3). |

Storage Protocol

-

Solid State: Store in amber vials under argon at -20°C.

-

Stock Solution: Prepare 10 mM stocks in anhydrous DMSO. Aliquot into single-use vials to prevent hydration (water promotes hydrolysis of downstream intermediates).

Synthetic Application: The "Orthogonal Activation" Workflow

The primary value of this scaffold lies in its ability to be functionalized sequentially. The C5-OH is typically activated first (via triflation) to couple solubilizing groups or pharmacophores, while the C3-Cl is preserved for late-stage Suzuki couplings to introduce kinase-binding motifs.

Diagram 1: The BLU-945 Derivatization Pathway

This workflow illustrates how 3-Chloroisoquinolin-5-ol is transformed into a potent EGFR inhibitor.

Caption: Sequential functionalization strategy. The C5-OH is converted to a triflate (OTf) to allow palladium-catalyzed coupling, followed by modification of the C3-Cl position.

Biological Evaluation Protocols

Once derivatized, the compounds must be evaluated for potency against specific kinase targets. The following protocols are optimized for EGFR-mutant assays, the primary application of this scaffold.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC50 of the derivative against EGFR(L858R/T790M/C797S).

Reagents:

-

Enzyme: Recombinant EGFR (Triple Mutant), 0.2 ng/µL.

-

Substrate: Poly(Glu,Tyr) 4:1 peptide, 0.2 µg/µL.

-

ATP: Ultra-pure, 10 µM (Km apparent).

-

Detection: Promega ADP-Glo™ Kinase Assay Kit.

Step-by-Step Methodology:

-

Compound Prep: Prepare 3-fold serial dilutions of the derivative in 100% DMSO (starting at 10 µM).

-

Reaction Assembly: In a white 384-well plate, add:

-

1 µL of Compound (or DMSO control).

-

2 µL of Enzyme Mix (in 1x Kinase Buffer).

-

Incubate for 10 min at RT to allow compound-enzyme binding.

-

2 µL of Substrate/ATP Mix.

-

-

Kinase Reaction: Incubate at RT for 60 minutes.

-

Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min.

-

Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min.

-

Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

-

Analysis: Normalize RLU to "No Enzyme" (0%) and "DMSO Only" (100%) controls. Fit curves using a 4-parameter logistic model.

Protocol B: Cellular Viability Assay (Ba/F3 System)

Objective: Assess cellular potency and selectivity using isogenic cell lines. Cell Lines:

-

Ba/F3 EGFR WT: (Selectivity control).

-

Ba/F3 EGFR T790M/C797S: (Target resistance model).

Methodology:

-

Seeding: Seed 3,000 cells/well in 96-well plates in IL-3 free media (add EGF for WT).

-

Treatment: Treat with serial dilutions of the derivative (0.1 nM – 10 µM) for 72 hours.

-

Readout: Add CellTiter-Glo® reagent (lysis/ATP detection).

-

Calculation: Determine GI50 (Growth Inhibition 50%).

-

Success Criteria: A potent derivative should show GI50 < 100 nM for the mutant line and > 1000 nM for the WT line (Selectivity Index > 10).

-

Mechanism of Action & SAR Logic

Understanding why this scaffold works is crucial for designing the next analog. The 3-Chloroisoquinolin-5-ol core binds in the ATP-binding pocket of the kinase.

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram explains the functional role of each part of the scaffold in the context of EGFR inhibition.

Caption: SAR Map. The isoquinoline nitrogen anchors the molecule to the kinase hinge. The C3 position directs the molecule into the hydrophobic pocket, while the C5 position is modified to improve solubility and pharmacokinetic properties.

Troubleshooting & FAQs

Q: The C3-Chlorine Suzuki coupling is low yielding. Why?

-

A: Chlorides are less reactive than bromides or iodides. Use electron-rich ligands (e.g., XPhos or SPhos ) and a precatalyst like Pd2(dba)3 . Ensure the solvent is rigorously degassed, as oxygen poisons the catalytic cycle.

Q: My C5-OH triflation reaction is turning black.

-

A: This indicates oxidation or polymerization. Conduct the reaction at -60°C initially and add the base (TEA or Pyridine) slowly. Ensure the starting material is dry; water hydrolyzes Tf2O immediately.

Q: Can I use this scaffold for targets other than EGFR?

-

A: Yes. The isoquinoline core is a "privileged scaffold" found in inhibitors of PI3K , Topoisomerase , and DYRK1A . The orthogonal functionalization strategy remains the same; only the specific side chains change.

References

-

Synthesis of BLU-945 & Isoquinoline Scaffolds

- Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Gener

- Source: Journal of Medicinal Chemistry (2022).

-

URL:[Link]

- Title: Inhibitors of mutant forms of EGFR (WO2021133809A1).

-

General Suzuki Coupling Protocols

- Title: Suzuki-Miyaura Cross-Coupling: Mechanism and Protocols.

- Source: Organic Chemistry Portal.

-

URL:[Link]

Strategic Derivatization of 3-Chloroisoquinolin-5-ol: A Guide to Orthogonal Functionalization for SAR Optimization

Executive Summary & Strategic Rationale

The 3-chloroisoquinolin-5-ol scaffold represents a "privileged structure" in medicinal chemistry, offering two chemically distinct (orthogonal) handles for diversification. This bifunctionality allows researchers to independently modulate biological potency and physicochemical properties—a critical requirement for Structure-Activity Relationship (SAR) optimization.

This Application Note provides a validated workflow for the sequential derivatization of this scaffold. By exploiting the nucleophilicity of the C5-hydroxyl group and the electrophilicity of the C3-chloride, we can generate high-diversity libraries targeting kinases, GPCRs, and CNS targets.

The "Potency-Solubility" Axis

-

C5-Position (Hydroxyl): The "Solubility/ADME Handle." Functionalization here (via etherification) primarily modulates LogP, metabolic stability, and hydrogen-bond donor/acceptor profiles.[1]

-

C3-Position (Chloride): The "Warhead/Binding Handle." The 3-chloro group is positioned to interact with hydrophobic pockets (e.g., the ATP-binding site of kinases). Transition-metal catalyzed cross-coupling here extends the pharmacophore into deep binding clefts, directly driving potency.

Strategic Analysis: Reactivity & Chemoselectivity[1]

Before beginning synthesis, it is crucial to understand the reactivity profile of the scaffold to prevent side reactions.

Reactivity Profile (Graphviz Diagram)[1]

Figure 1: Chemoselective Reactivity Map. The C5-OH allows for initial functionalization without disturbing the C3-Cl "warhead," enabling a robust two-step library generation.

Experimental Protocols

Phase 1: C5-O-Alkylation (The ADME Handle)

Objective: Install a solubilizing group or lipophilic tether at the 5-position before performing the metal-catalyzed coupling. This prevents potential catalyst poisoning by the free phenol and avoids the need for temporary protecting groups.

Protocol A: Base-Mediated Alkylation

Best for primary alkyl halides and robust electrophiles.

Materials:

-

3-Chloroisoquinolin-5-ol (1.0 eq)[1]

-

Alkyl Halide (R-Br or R-I) (1.2 eq)[1]

-

Potassium Carbonate (

) (2.0 eq)[1] -